

Spectroscopic Profile of 1,10-Decanediol Diacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,10-Decanediol diacrylate*

Cat. No.: B083208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,10-decanediol diacrylate** (CAS No. 13048-34-5). The information enclosed is intended to support researchers and professionals in the fields of polymer chemistry, materials science, and drug development in the identification, characterization, and quality control of this versatile crosslinking agent. This document details predicted and observed spectroscopic data, outlines detailed experimental protocols for data acquisition, and provides visualizations of the molecular structure and analytical workflow.

Molecular and Spectroscopic Overview

1,10-Decanediol diacrylate is a difunctional monomer with the molecular formula $C_{16}H_{26}O_4$ and a molecular weight of 282.38 g/mol .^[1] Its structure consists of a flexible ten-carbon aliphatic chain capped at both ends by reactive acrylate groups. This structure imparts a combination of hydrophobicity and reactivity, making it a valuable component in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials.
^[2]

The key spectroscopic features of **1,10-decanediol diacrylate** are the vinyl protons and carbons of the acrylate groups, the ester carbonyl groups, and the long methylene chain. These features give rise to characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and a predictable fragmentation pattern in Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **1,10-decanediol diacrylate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1,10-decanediol diacrylate** is characterized by the distinct signals of the acrylate vinyl protons and the protons of the decamethylene chain. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1,10-Decanediol Diacrylate** (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.40	dd	2H	H_a
~6.12	dd	2H	H_b (trans to C=O)
~5.82	dd	2H	H_b (cis to C=O)
~4.15	t	4H	H_c
~1.65	quintet	4H	H_d
~1.30	m	12H	H_e, H_f, H_g

Note: Chemical shifts and multiplicities are predicted based on typical values for acrylates and long-chain alkanes. Actual values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for **1,10-decanediol diacrylate** are listed in Table 2. A ¹³C NMR spectrum for this compound is available on SpectraBase.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,10-Decanediol Diacrylate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~166.1	C=O (ester carbonyl)
~130.5	=CH (vinyl)
~128.6	=CH ₂ (vinyl)
~64.7	-O-CH ₂ -
~29.3	-CH ₂ - (internal)
~28.6	-O-CH ₂ -CH ₂ -
~25.9	-O-CH ₂ -CH ₂ -CH ₂ -

Note: Chemical shifts are predicted based on spectral data for similar acrylate esters and long-chain diols.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **1,10-decanediol diacrylate** is dominated by the strong absorption of the ester carbonyl group and the characteristic bands of the vinyl and aliphatic C-H bonds. Key absorption bands are summarized in Table 3. An FTIR spectrum for this compound is available on SpectraBase.[3]

Table 3: Key FTIR Absorption Bands for **1,10-Decanediol Diacrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-2950	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)[2]
~1640	Medium	C=C stretch (acrylate)[2]
~1460	Medium	C-H bend (aliphatic)
~1190	Strong	C-O stretch (ester)
~810	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **1,10-decanediol diacrylate** is expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of the acrylate groups and cleavage of the aliphatic chain. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for **1,10-Decanediol Diacrylate**

m/z	Predicted Fragment
282	$[M]^+$ (Molecular Ion)
227	$[M - C_3H_3O]^+$
211	$[M - C_3H_3O_2]^+$
155	$[M - C_7H_{11}O_2]^+$
55	$[C_3H_3O]^+$ (Acryloyl cation)

Note: The molecular ion peak may be of low abundance due to the lability of the ester groups. Fragmentation patterns are predicted based on the analysis of similar acrylate esters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1,10-decanediol diacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

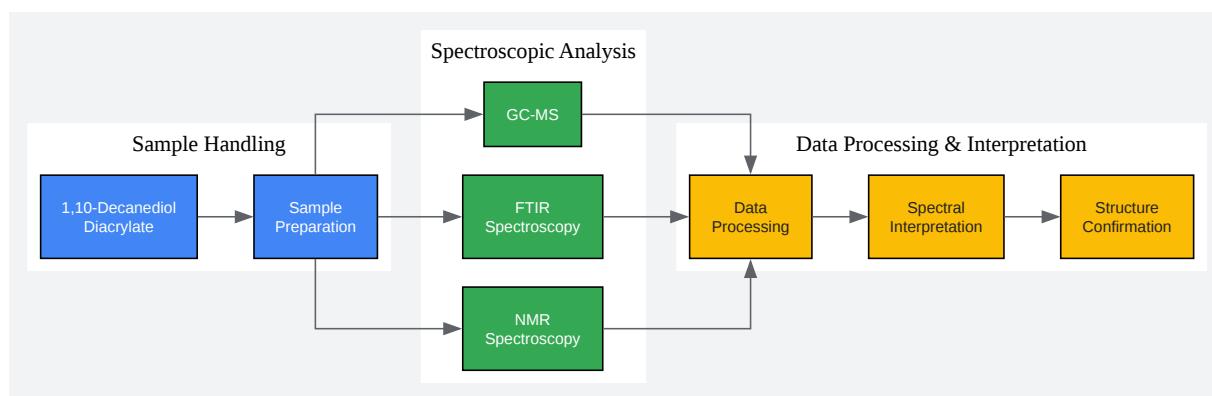
- Sample Preparation:
 - Accurately weigh 10-20 mg of **1,10-decanediol diacrylate** for 1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.^[6]
 - Add approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Gently swirl or vortex the vial to ensure complete dissolution of the sample.

- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a minimum height of 4 cm.[7]
- Cap the NMR tube securely.
- Instrumentation and Data Acquisition:
 - The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for ^1H NMR.
 - Insert the sample into the magnet.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be necessary to obtain a good quality spectrum.
 - Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of neat **1,10-decanediol diacrylate** directly onto the center of the ATR crystal.[\[9\]](#)
- If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.
- Instrumentation and Data Acquisition:
 - The FTIR spectrum should be recorded on a standard FTIR spectrometer.
 - Collect the spectrum over a range of 4000 to 400 cm^{-1} .[\[10\]](#)
 - Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm^{-1} to achieve a high signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a stock solution of **1,10-decanediol diacrylate** at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
 - Perform serial dilutions to obtain a final sample concentration of approximately 10-100 $\mu\text{g/mL}$.
- Instrumentation and Data Acquisition:
 - Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 μm film of 5% phenyl-methylpolysiloxane).[\[11\]](#)
 - Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio).[\[12\]](#)

- The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might be: initial temperature of 60 °C held for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]
- Use helium as the carrier gas at a constant flow rate of 1 mL/min.[11]
- The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.[11]
- The ion source temperature should be set to 230 °C and the transfer line temperature to 280 °C.[11]
- Acquire mass spectra over a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the chemical structure of **1,10-decanediol diacrylate** and the general workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,10-decanediol diacrylate**.

Caption: Chemical structure and key functional groups of **1,10-decanediol diacrylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Buy 1,10-Decanediol diacrylate | 13048-34-5 [smolecule.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,10-Decanediol Diacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083208#spectroscopic-data-for-1-10-decanediol-diacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com